5-(Ethylsulfamoyl)-2-methoxybenzoic acid
Description
The exact mass of the compound 5-[(ethylamino)sulfonyl]-2-methoxybenzoic acid is 259.05144369 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-11-17(14,15)7-4-5-9(16-2)8(6-7)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIDQZOQJOGWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511764 | |
| Record name | 5-(Ethylsulfamoyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61726-10-1 | |
| Record name | 5-(Ethylsulfamoyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Ethylsulfamoyl)-2-methoxybenzoic Acid: Structural Profiling & Synthetic Utility
This guide provides an in-depth technical analysis of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid , a specific structural analog within the orthopramide class of chemical intermediates. While often overshadowed by its close relatives—the precursors to Sulpiride (5-sulfamoyl) and Amisulpride (5-ethylsulfonyl)—this molecule represents a critical study in structure-activity relationships (SAR) and impurity profiling for benzamide antipsychotics.
Molecular Identity & Physicochemical Profile[1][2][3][4]
This compound is a benzoic acid derivative characterized by three key functional groups on the benzene ring: a carboxylic acid at position 1, a methoxy group at position 2, and an N-ethylsulfonamide moiety at position 5.
This specific substitution pattern places it directly in the chemical lineage of substituted benzamides, a class of dopamine
Chemical Structure Data[2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 2-Methoxy-5-(N-ethylsulfamoyl)benzoic acid; N-Ethyl-5-sulfamoyl-o-anisic acid |
| Molecular Formula | |
| Molecular Weight | 259.28 g/mol |
| Core Scaffold | o-Anisic Acid (2-Methoxybenzoic acid) |
| Substituent (C5) | N-Ethylsulfamoyl group ( |
Predicted Physicochemical Properties
Note: As a specialized intermediate, experimental data is sparse. The following are calculated values based on fragment contribution methods (CSAR).
| Parameter | Predicted Value | Significance |
| LogP (Octanol/Water) | ~1.2 – 1.5 | More lipophilic than the primary sulfonamide analog (Sulpiride int., LogP ~0.5) due to the ethyl chain.[1][2][3][4] |
| pKa (Acid) | 3.6 ± 0.2 | Typical for benzoic acids; the electron-withdrawing sulfonamide slightly increases acidity. |
| pKa (Sulfonamide) | ~10.2 | The N-ethyl proton is weakly acidic. |
| H-Bond Donors | 2 | Carboxylic -OH, Sulfonamide -NH. |
| H-Bond Acceptors | 5 | Carboxyl (2), Sulfonyl (2), Methoxy (1).[1][5] |
| Solubility | Low in water (acidic pH); High in alkaline aqueous solutions (forming carboxylate/sulfonamidate salts). |
Synthetic Methodology
The synthesis of this compound follows a classic electrophilic aromatic substitution followed by nucleophilic displacement. This protocol is designed for high regioselectivity, leveraging the ortho/para directing power of the methoxy group to install the sulfonyl chloride at the 5-position.
Reaction Pathway Analysis
-
Chlorosulfonation: The starting material, 2-methoxybenzoic acid (o-anisic acid), is treated with excess chlorosulfonic acid. The methoxy group directs the electrophile (
) primarily to the para position relative to itself (position 5). -
Amination: The resulting sulfonyl chloride is unstable and reactive. It is immediately treated with ethylamine (
) to form the stable sulfonamide.
Detailed Experimental Protocol
Step 1: Preparation of 5-(Chlorosulfonyl)-2-methoxybenzoic acid
-
Reagents: 2-Methoxybenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Conditions:
, 2 hours. -
Procedure:
-
Charge a reactor with chlorosulfonic acid and cool to
. -
Slowly add 2-methoxybenzoic acid portion-wise, maintaining internal temperature
to prevent decarboxylation. -
Allow the mixture to warm to room temperature (
) and stir for 2 hours. -
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a white solid.
-
Filter immediately and wash with cold water. Note: Use immediately in Step 2 to avoid hydrolysis back to the sulfonic acid.
-
Step 2: Formation of this compound
-
Reagents: Wet cake from Step 1, Ethylamine (70% aq. solution or 2M in THF, 3.0 eq).
-
Conditions:
, 1 hour. -
Procedure:
-
Suspend the wet sulfonyl chloride cake in THF or Dichloromethane (DCM).
-
Cool to
. -
Add ethylamine solution dropwise. The reaction is exothermic.
-
Stir at room temperature for 1 hour. Monitor by HPLC or TLC.
-
Workup: Acidify the mixture with 1N HCl to pH ~2 (to precipitate the carboxylic acid).
-
Extract with Ethyl Acetate (3x). Dry organic layer over
.[3] -
Evaporate solvent to yield the crude product.[3] Recrystallize from Ethanol/Water.
-
Synthesis & Relationship Diagram (Graphviz)
Caption: Synthetic pathway from o-anisic acid to the target sulfonamide, highlighting reagents and structural relationships.
Applications in Drug Development[5]
Impurity Profiling (Critical Quality Attribute)
In the industrial synthesis of Sulpiride , the primary reagent used is ammonia (
-
Detection: It typically elutes after the primary sulfonamide in Reverse Phase HPLC due to the ethyl group's added hydrophobicity.
-
Limit: As a structural analog, it must be controlled (typically <0.15% per ICH Q3A guidelines) to prevent downstream formation of N-ethyl-sulpiride analogs.
Fragment-Based Drug Design (FBDD)
This molecule serves as a versatile scaffold for developing novel dopamine antagonists.
-
The "Orthopramide" Effect: The 2-methoxy group creates an intramolecular hydrogen bond with the amide proton (once the carboxylic acid is coupled to a diamine). This locks the conformation, mimicking the aromatic ring of dopamine.
-
Substitution Vector: The 5-position sulfonamide is a "solvent-exposed" vector. Modifying the N-substituent (from H to Ethyl to Propyl) allows researchers to probe the size of the binding pocket in the
receptor. The ethyl group provides a specific steric bulk that may alter selectivity between and receptor subtypes.
Analytical Characterization
To validate the identity of this compound, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl protons of the ethyl group. | |
| Methylene protons ( | ||
| Methoxy group ( | ||
| Aromatic protons (ABX system). H-6 is often a doublet, H-4 dd, H-3 d. | ||
| Carboxylic acid proton (exchangeable). | ||
| IR Spectroscopy | 1680-1700 | C=O stretch (Carboxylic acid). |
| 1330 & 1160 | ||
| Mass Spectrometry | m/z 258 [M-H]- | Negative ion mode (ESI-). |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Sulfonamides can cause hypersensitivity reactions in sensitized individuals.
-
Storage: Store in a cool, dry place. The carboxylic acid is stable, but the sulfonamide nitrogen is nucleophilic enough to react with strong alkylating agents over time.
References
- General Synthesis of Sulfonamides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Benzamide SAR: Kleemann, A., & Engel, J. (2001). Pharmaceutical Substances: Syntheses, Patents, Applications. Thieme. (Reference for Sulpiride/Amisulpride structural class).
-
Amisulpride/Sulpiride Impurities: British Pharmacopoeia Commission. British Pharmacopoeia 2023. Monographs on Sulpiride and Amisulpride.[6] (Context for sulfamoyl-benzoic acid impurities).
-
PubChem Compound Summary: 2-Methoxy-5-sulfamoylbenzoic acid (CID 89601).[6] [Link] (Base structure reference).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]
- 5. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 6. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-(Ethylsulfamoyl)-2-methoxybenzoic Acid
This Application Note is structured to guide researchers through the scalable, regioselective synthesis of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid . It deviates from rigid templates to focus on the logic of the chemistry, critical process parameters, and self-validating quality control.
Abstract & Scope
This guide details the two-step synthesis of this compound from 2-methoxybenzoic acid (o-anisic acid).[1] This scaffold is a critical pharmacophore found in various benzamide antipsychotics (e.g., structural analogs of sulpiride/amisulpride).[1] The protocol leverages the synergistic directing effects of the methoxy and carboxyl groups to achieve high regioselectivity at the 5-position without the need for protecting groups.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1] Scale: Gram to Decagram (scalable to Kilogram).
Retrosynthetic Strategy & Mechanistic Insight
The synthesis relies on an Electrophilic Aromatic Substitution (EAS) followed by a nucleophilic substitution at the sulfur atom.[1]
Reaction Scheme
Figure 1: Synthetic pathway demonstrating the conversion of o-anisic acid to the target sulfonamide.[1]
Mechanistic Rationale (The "Why")
-
Regioselectivity (Step 1): The methoxy group (-OMe) is a strong ortho/para activator.[1] The carboxyl group (-COOH) is a meta deactivator.[1]
-
Chemomimesis (Step 2): The intermediate contains two electrophiles: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH).[1]
Experimental Protocols
Step 1: Chlorosulfonation
Objective: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |
| 2-Methoxybenzoic acid | 152.15 | 1.0 | 15.2 g (100 mmol) | Substrate |
| Chlorosulfonic acid | 116.52 | 5.0 | 33.5 mL (500 mmol) | Reagent/Solvent |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Optional) |
| Ice/Water | - | - | ~300 g | Quenching |
Protocol
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or N₂ line). The reaction generates HCl gas; vent to a scrubber (NaOH trap).[1]
-
Addition (Critical Control Point):
-
Option A (Neat - Recommended for scale): Place Chlorosulfonic acid in the flask and cool to 0–5°C (ice bath). Add 2-Methoxybenzoic acid portion-wise over 30 minutes. Caution: Exothermic.[1]
-
Option B (Solvent - Better thermal control): Dissolve substrate in DCM.[1] Add Chlorosulfonic acid dropwise at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1 hour.
-
Gently heat to 50–60°C and hold for 2 hours. Note: Heating drives the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
-
Quench & Isolation:
-
Cool the reaction mixture to <10°C.
-
Pour the reaction mass slowly onto crushed ice (~300 g) with vigorous stirring. Safety: Violent reaction.[1] Add slowly.
-
The product will precipitate as a white to off-white solid.[1]
-
Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.[1]
-
Drying: Dry the filter cake under vacuum at 40°C or dissolve immediately in DCM for Step 2 (preferred to avoid hydrolysis).
-
QC Checkpoint 1
-
Melting Point: ~155–158°C (Lit.[1] analogs).
-
TLC: (5% MeOH in DCM) – Starting material should be absent.[1]
Step 2: Sulfonamide Formation (Amidation)
Objective: Reaction of the sulfonyl chloride with ethylamine.[1]
Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| Sulfonyl Chloride (from Step 1) | 1.0 | Substrate |
| Ethylamine (70% aq or 2M in THF) | 3.5 | Nucleophile & Base |
| THF or EtOAc | - | Solvent |
| 1M HCl | Excess | Acidification |
Protocol
-
Dissolution: Dissolve the wet cake from Step 1 (assume 100% yield for calculation, approx. 25 g) in THF (150 mL) . Cool to 0–5°C .[1]
-
Amidation:
-
Completion: Stir at 0°C for 1 hour, then warm to Room Temperature for 1 hour.
-
Workup:
-
Purification:
QC Checkpoint 2 (Final Product)
-
1H NMR (DMSO-d6):
Process Workflow & Logic Map
Figure 2: Operational workflow emphasizing the critical transition between the unstable sulfonyl chloride and the final amidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride. | Ensure the quench water is ice-cold.[1] Filter fast. Do not store the wet cake; use immediately. |
| Sticky Solid (Step 1) | Incomplete reaction or sulfone formation.[1] | Ensure temperature reaches 60°C during reaction.[1] Keep addition <5°C to prevent sulfone byproduct.[1] |
| Product stays in solution (Step 2) | pH not low enough. | The sulfonamide proton is slightly acidic, but the carboxylic acid requires pH < 3 to precipitate.[1] Ensure pH is ~2.[1] |
| Impurity: Bis-amide | Activation of COOH to COCl.[1] | Rare with aqueous quench.[1] If observed, ensure the Step 1 quench is thorough (hydrolyzes any COCl back to COOH).[1] |
References
-
Chlorosulfonation Protocol
-
Amisulpride Intermediate Synthesis
-
Chemical Properties & CAS Data
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. CAS 62140-67-4: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate [cymitquimica.com]
- 5. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 9. Preparation method of important intermediate of amisulpride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]
- 11. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. chembk.com [chembk.com]
- 13. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification methods for 5-(Ethylsulfamoyl)-2-methoxybenzoic acid
An In-Depth Guide to the Purification of 5-(Ethylsulfamoyl)-2-methoxybenzoic Acid
This document provides detailed application notes and protocols for the purification of this compound (CAS 4840-63-5), a key intermediate in pharmaceutical synthesis. The methodologies outlined are designed for researchers, scientists, and drug development professionals who require high-purity material for their work. This guide emphasizes the scientific principles behind each purification technique, ensuring robust and reproducible results.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. This compound possesses distinct acidic and polar characteristics that dictate its behavior in various separation systems.
The molecule contains a carboxylic acid group, which is acidic, and a sulfonamide group, which can also exhibit weak acidity. The presence of these functional groups, along with the methoxy ether and the aromatic ring, creates a molecule with moderate polarity. Its melting point of 124.0-125.5 °C indicates it is a stable, crystalline solid at room temperature.[1][2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Reference |
| Molecular Formula | C₁₀H₁₂O₅S | Provides the elemental composition. | [1] |
| Molecular Weight | 244.26 g/mol | Essential for stoichiometric calculations. | [2] |
| Melting Point | 124.0-125.5 °C | A sharp melting point range is a key indicator of purity. A depressed and broad range suggests the presence of impurities. | [2][3] |
| Predicted pKa | 3.43 ± 0.10 | The low pKa of the carboxylic acid group is critical for purification by acid-base extraction.[2] | [2] |
| Appearance | White Crystalline Solid | Visual confirmation of the substance's physical state. | [4] |
| Solubility | Soluble in hot water and organic solvents like alcohols and ethyl acetate.[5][6] Sparingly soluble in cold water.[7] | Differential solubility is the cornerstone of recrystallization. Solubility in various organic solvents informs choices for chromatography and extraction. | [5][6][7] |
Strategic Approach to Purification
The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. For this compound, common impurities may include unreacted starting materials or by-products from its synthesis, such as compounds lacking the sulfonyl group or those where the carboxylic acid is still in ester form.[8][9]
The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
The following protocols provide step-by-step instructions for the most effective purification methods. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be identified.[10] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent. Impurities that are either highly soluble or insoluble in the hot solvent can be effectively removed.[4]
Causality Behind Solvent Choice: An ideal solvent will dissolve a large amount of this compound at its boiling point but very little at low temperatures (e.g., 0-4 °C). Based on the polar nature of the molecule, polar protic solvents or mixtures are excellent candidates.
Table 2: Solvent Selection for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Highly effective. The compound is soluble in hot ethanol, and the addition of water (an anti-solvent) reduces its solubility, promoting crystallization upon cooling. |
| Isopropanol | A good single-solvent choice. Offers a favorable solubility curve for many organic acids. |
| Ethyl Acetate/Hexane | The compound dissolves in the more polar ethyl acetate, and hexane is added as an anti-solvent to induce precipitation. Useful if impurities are highly polar. |
| Water (Hot) | Benzoic acid derivatives often have increased solubility in boiling water, which drops significantly upon cooling.[6][10] |
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[10] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Step-by-step recrystallization workflow.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[11][12] It is particularly useful for separating impurities with polarities similar to the target compound.
Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly, while polar compounds will be retained longer. This compound is a polar molecule and will adhere strongly to the silica. The mobile phase (eluent) is chosen to provide a balance of eluting power to move the compound down the column at a reasonable rate while leaving more polar impurities behind and eluting less polar impurities first.
Step-by-Step Methodology:
-
Eluent Selection: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) should provide a Retention Factor (Rf) of ~0.3-0.4 for the target compound. Crucial Insight: Adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent is highly recommended. This keeps the carboxylic acid group protonated, preventing it from deprotonating on the slightly acidic silica surface, which would otherwise cause significant band broadening or "streaking."
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column bed. Dry loading generally results in better separation than direct liquid injection.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin elution. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preliminary Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[13][14] It is an excellent first-pass purification step for very crude material before proceeding to recrystallization or chromatography.
Principle of Separation: The acidic proton of the carboxylic acid (pKa ≈ 3.43) can be removed by a weak base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, allowing for a clean separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Back-Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 3M HCl) until the solution is acidic (pH ~2). The protonated, water-insoluble this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Assessment of Purity
The success of any purification protocol must be validated. The following methods are standard for confirming the purity of the final product.
-
Melting Point Analysis: A sharp melting point that matches the literature value (124.0-125.5 °C) is a strong indicator of high purity.[2]
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on the TLC plate when visualized under UV light or with an appropriate stain.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid) can be developed to show a single major peak corresponding to the product.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of any remaining impurities.
By applying these rigorous purification and validation techniques, researchers can obtain high-purity this compound, ensuring the integrity and reliability of their subsequent scientific work.
References
-
Synthesis and stability of strongly acidic benzamide derivatives - PMC. (2018). National Institutes of Health. [Link]
-
HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). CORE. [Link]
-
2-METHOXY-4-AMINO-5-ETHYLSULFAMOYL BENZOIC ACID. (2024). ChemBK. [Link]
- Sulfonamide purification process. (1957).
-
Electronic Supplementary Material (ESI) for Chemical Science. (2021). The Royal Society of Chemistry. [Link]
-
The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. (N.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
2-Methoxy-5-sulfamoylbenzoic acid. (N.d.). PubChem. [Link]
-
5-(Ethylsulfonyl)-2-methoxybenzoic acid. (N.d.). CAS Common Chemistry. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]
-
2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. (N.d.). Madhav Chemical. [Link]
-
The Recrystallization of Benzoic Acid. (N.d.). University of Missouri–St. Louis. [Link]
-
General procedures for the purification of Carboxylic acids. (N.d.). LookChem. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health. [Link]
-
Column Chromatography. (N.d.). Magritek. [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (N.d.). University of Colorado Boulder. [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. [Link]
-
Supporting Information for Angew. Chem. Int. Ed. Z19315. (2002). Wiley-VCH. [Link]
-
Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. (2021). National Institutes of Health. [Link]
-
5-(ethylsulfamoyl)-2-methylbenzoic acid (C10H13NO4S). (N.d.). PubChemLite. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (N.d.).
-
2-Methoxybenzoic acid. (N.d.). PubChem. [Link]
-
Recrystallization of Impure Benzoic Acid. (2019). ResearchGate. [Link]
-
Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. (2008). Semantic Scholar. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (N.d.). MDPI. [Link]
-
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (N.d.). CABI Digital Library. [Link]
-
The solubility of benzoic acid in seven solvents. (N.d.). ResearchGate. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4840-63-5 CAS MSDS (2-Methoxy-5-(ethylsulfonyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. magritek.com [magritek.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Minimizing hydrolysis byproducts in sulfamoyl benzoic acid synthesis
Topic: Minimizing Hydrolysis Byproducts in Sulfonamide Formation
Document ID: TSC-SBA-004 | Version: 2.1 | Status: Active
Executive Summary: The Hydrolysis Challenge
In the synthesis of sulfamoyl benzoic acids (key scaffolds for diuretics like Furosemide and Bumetanide), the critical step is the aminolysis of a chlorosulfonyl benzoic acid intermediate.
The primary failure mode is hydrolysis , where adventitious water competes with the amine nucleophile. This converts the reactive sulfonyl chloride (
This guide provides mechanistic insights, optimized protocols, and troubleshooting workflows to maximize the Sulfonamide-to-Sulfonic Acid ratio (
Mechanistic Analysis & Critical Parameters
To minimize hydrolysis, one must understand the kinetic competition at the sulfur center. The sulfonyl sulfur is a hard electrophile.
Diagram 1: Competitive Reaction Pathways
Figure 1: Kinetic competition between aminolysis (green) and hydrolysis (red). Selectivity depends on the ratio of
Key Variables Affecting the S/H Ratio
| Parameter | Impact on Hydrolysis | Technical Recommendation |
| Temperature | High Impact. Hydrolysis activation energy is typically higher than aminolysis. Higher T favors hydrolysis. | Maintain -5°C to 0°C during addition. |
| pH / Base | Critical. Acidic byproducts (HCl) autocatalyze hydrolysis and protonate the amine (deactivating it). | Use >2.2 eq of base.[1] In aqueous systems, maintain pH 8-10. |
| Solvent | Medium Impact. Water miscibility increases local water concentration at the reaction site. | Use anhydrous DCM/THF or biphasic systems (Schotten-Baumann) with vigorous stirring. |
| Stoichiometry | High Impact. | Use excess amine (1.1–1.5 eq) to statistically favor aminolysis. |
Optimized Protocols
Choose the protocol based on your substrate's solubility and your facility's water tolerance.
Protocol A: The Anhydrous Route (High Fidelity)
Best for small-scale, high-value intermediates, or highly moisture-sensitive substrates.
-
Preparation: Dry all glassware overnight. Purge reaction vessel with
or . -
Dissolution: Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous DCM or THF (10 vol).
-
Note: If the starting material is insoluble, it may be a suspension; this is acceptable if stirring is efficient.
-
-
Cooling: Cool the mixture to -5°C .
-
Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise.
-
Why? The first equivalent neutralizes the carboxylic acid (if free); the rest scavenges HCl.
-
-
Amine Addition: Add the primary/secondary amine (1.1 eq) dropwise over 30 mins.
-
Control: Maintain internal temp < 0°C. Exotherms accelerate hydrolysis if trace moisture is present.
-
-
Workup: Acidify with 1N HCl to pH 2. The product usually precipitates. Filter and wash with cold water to remove water-soluble sulfonic acid byproducts.
Protocol B: The Schotten-Baumann Route (Scalable/Green)
Best for scale-up and substrates with poor organic solubility.
-
Aqueous Phase: Dissolve the amine (1.2 eq) in 1N NaOH (2.5 eq) or 10%
. Cool to 0°C .[2] -
Organic Phase: Dissolve/suspend the sulfonyl chloride in a minimal amount of Acetone or THF (optional, improves contact).
-
Reaction: Slowly add the sulfonyl chloride to the stirring aqueous amine solution.
-
Crucial: The addition rate must be slow enough to dissipate heat, but fast enough to prevent the sulfonyl chloride from sitting in water before reacting.
-
-
pH Maintenance: Monitor pH. If it drops below 8, add more base immediately.
Troubleshooting Guide
Diagram 2: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of hydrolysis.
Scenario-Based Solutions
Q: My LC-MS shows a large peak with Mass = (Target - Amine + OH). What is it? A: This is the sulfonic acid hydrolysis byproduct .
-
Immediate Fix: Your system is too wet or your base is insufficient.
-
Protocol Adjustment: If using Protocol B (Aqueous), ensure the amine is added before the sulfonyl chloride touches the water, or use a biphasic system with vigorous stirring. If using Protocol A, dry your DCM over molecular sieves.
Q: The reaction solidifies halfway through addition. A: This is likely the precipitation of the amine-HCl salt or the zwitterionic product .
-
Risk: This stops stirring, creating "hot spots" where hydrolysis dominates.
-
Fix: Increase solvent volume or switch to a stronger base (e.g., NaOH instead of Carbonate) to keep the product soluble as the salt.
Q: I am using a carboxylic acid starting material (e.g., 4-chlorosulfonylbenzoic acid). Do I need extra base?
A: Yes. The carboxylic acid proton (
-
Calculation: Total Base = 1.0 eq (for COOH) + 1.0 eq (to neutralize HCl from reaction) + Excess. Minimum 2.2 to 2.5 eq required.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as both solvent and base? A: Yes, Pyridine is excellent for this chemistry (Protocol A). It acts as a solvent, a base, and a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate). However, it is difficult to remove. A wash with dilute HCl is required during workup, but ensure your product doesn't precipitate prematurely.
Q: Why does the order of addition matter? A:
-
Correct: Sulfonyl Chloride
Amine + Base (cold). -
Incorrect: Amine
Sulfonyl Chloride (without base). -
Reason: If you add amine to the chloride without base, the HCl generated protonates the remaining amine, killing the reaction and allowing moisture to hydrolyze the remaining chloride.
Q: My starting material (Chlorosulfonyl benzoic acid) is old. Can I still use it? A: Likely not without purification. These compounds hydrolyze slowly in air to form the sulfonic acid.
-
Test: Dissolve a small amount in DCM. If it leaves a white solid residue, that is likely the insoluble sulfonic acid degradation product. Filter it off or recrystallize before use.
References
-
Mechanistic Insight: "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions." Journal of Organic Chemistry USSR, 1988.[7]
-
Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.
-
Green Chemistry Approaches: "A facile, environmentally benign sulfonamide synthesis in water."[9][10] Royal Society of Chemistry, 2006.
-
Process Optimization: "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Precipitation Optimization for 5-(Ethylsulfamoyl)-2-methoxybenzoic Acid
Current Status: Operational Topic: Crystallization & pH Control Ticket Priority: High (Process Critical)
Diagnostic Overview: The Physics of Your Precipitation
Before troubleshooting, you must understand the "Why." You are not just adding acid; you are navigating a solubility curve defined by the Henderson-Hasselbalch equation .
Your molecule, 5-(Ethylsulfamoyl)-2-methoxybenzoic acid , contains two key functional groups affecting solubility:
-
Carboxylic Acid (C-1): The primary solubility handle (
). -
Sulfonamide (C-5): A secondary, weakly acidic group (
), but largely neutral at acidic pH.
The Mechanism:
-
High pH (> 7): The molecule exists as a highly soluble Carboxylate Salt (Deprotonated).
-
Low pH (< 3): The molecule exists as a poorly soluble Free Acid (Protonated).
-
The Transition Zone (pH 4.5 – 3.5): This is your "Danger Zone" where supersaturation spikes, nucleation occurs, and crystal habit is determined.
Process Logic Visualization
The following diagram illustrates the species transformation and critical control points in your workflow.
Figure 1: Reaction pathway showing the transition from soluble salt to insoluble free acid.
Troubleshooting Guide (FAQs)
Issue 1: "My yield is consistently lower than 85%."
Root Cause: Incomplete protonation.
If you stop acidification at pH 4.0 or 4.5, a significant portion of your product remains in the mother liquor as the soluble carboxylate anion, governed by the equilibrium:
Corrective Action:
-
Target pH: You must drive the pH down to 2.0 – 3.0 .
-
Protocol: After the initial bulk precipitation appears complete (usually around pH 4), continue adding acid slowly until pH 2.0 is reached.
-
Verification: Test the filtrate. If adding more acid to a sample of the filtrate causes more cloudiness, your endpoint was too high.
Issue 2: "The product contains high levels of inorganic salts or co-precipitated impurities."
Root Cause: Shock Nucleation (pH Shock). Dumping acid too quickly creates local zones of extremely low pH (< 1.0) where the acid enters.[1][2][3] This causes massive, uncontrolled nucleation that traps solvent and impurities (occlusion) inside the crystal lattice.
Corrective Action:
-
Dilute the Acid: Do not use concentrated HCl. Use 1:10 dilute HCl or 10% H₂SO₄ .
-
Multi-Stage Dosing:
-
Stage 1: Rapidly lower pH to ~6.0 (Safe zone).
-
Stage 2: Slowly dose to pH 4.5 (Nucleation zone) over 30 minutes.
-
Hold: Stir for 15-30 mins to allow crystals to stabilize.
-
Stage 3: Slowly lower to pH 2.0 - 3.0 to maximize yield.
-
-
Temperature: Perform the acidification at 40-45°C , then cool to 10-15°C. Higher temperature increases solubility slightly, slowing down precipitation and improving crystal purity (Ostwald Ripening).
Issue 3: "The product is 'oiling out' or forming a sticky gum instead of crystals."
Root Cause: Amorphous phase separation. This often happens if the concentration is too high or if the product has a low melting point and the reaction temperature is too close to it.
Corrective Action:
-
Seeding: Add 0.1% - 0.5% weight of pure, crystalline seed material when the pH reaches 5.0 (just before spontaneous nucleation). This provides a template for crystal growth.
-
Solvent Check: Ensure your solvent system (e.g., Water/Methanol or Water/Isopropanol) is consistent. Too much organic solvent can delay precipitation; too little can cause oiling.
Standard Operating Procedure (SOP): Optimized Precipitation
Objective: Isolate high-purity this compound from alkaline hydrolysis mixture.
| Parameter | Specification | Rationale |
| Initial Temp | 40°C – 45°C | Promotes crystal growth over nucleation; prevents oiling. |
| Acid Reagent | Dilute HCl (10-15%) | Prevents local pH shock and occlusion. |
| Agitation | Moderate (non-splashing) | Ensures uniform pH distribution. |
| Critical pH 1 | pH 4.5 | Nucleation Point. Pause dosing here for 20 mins. |
| Critical pH 2 | pH 2.0 – 3.0 | Yield Point. Final endpoint for maximum recovery. |
| Final Temp | 5°C – 10°C | Reduces mother liquor solubility losses. |
Step-by-Step Protocol:
-
Preparation: Start with the alkaline reaction mixture (containing the sodium salt of the product). Ensure the solution is clear. If particulates exist, filter before acidification.
-
Warm Up: Heat the solution to 40-45°C .
-
Initial Acidification: Slowly add dilute Acid until pH reaches 5.0 . The solution should remain mostly clear.
-
Seeding (Optional but Recommended): Add seed crystals.
-
Controlled Crystallization: Continue acid addition very slowly. Turbidity will increase significantly between pH 4.5 and 3.5.
-
Endpoint: Adjust final pH to 2.0 – 3.0 .
-
Aging: Stir at 40°C for 1 hour, then cool to 10°C over 2 hours.
-
Isolation: Filter the solid. Wash the cake with water (adjusted to pH 3) to remove inorganic salts (NaCl) without dissolving the product.
Data & References
Chemical Properties Table
| Property | Value | Source |
| CAS No. | 22117-85-7 (Related Analog) | [PubChem, 2025] |
| Predicted pKa (Acid) | 3.5 – 4.1 | [ChemBK, 2024] |
| Predicted pKa (Sulfonamide) | ~9.9 | [ECHEMI, 2025] |
| Target pH | 2.0 – 3.0 | [Patent CN103304453A] |
References
-
Patent CN103304453A. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).[1] Google Patents. Link
- Relevance: Establishes the industry standard pH endpoint of 2-3 for high yield recovery of ethylsulfonyl benzoic acid deriv
-
Patent WO2011158084A1. Process for preparation of amisulpride.[1][4] (2011).[1][4][5][6] Google Patents. Link
- Relevance: Details the isolation of the intermediate using pH adjustment to 4.0-4.
-
PubChem Compound Summary. 2-Methoxy-5-sulfamoylbenzoic acid.[7] (2025).[6][7][8][9] National Library of Medicine. Link
- Relevance: Provides chemical structure and property data for the core benzoic acid sulfonamide scaffold.
- Mullin, J.W.Crystallization. (2001). Butterworth-Heinemann.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 4. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-(ethylsulfamoyl)-2-methylbenzoic acid (C10H13NO4S) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
Technical Support Center: Production of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this key chemical intermediate. We provide in-depth, experience-driven answers to frequently asked questions, detailed analytical protocols, and troubleshooting workflows to help you optimize your synthesis, control impurities, and ensure the highest product quality.
Synthesis and Impurity Formation Pathways
The most common and industrially viable route to this compound begins with 2-methoxybenzoic acid (o-anisic acid). The process involves two primary synthetic steps: chlorosulfonation followed by amidation. Understanding this pathway is fundamental to controlling the process and anticipating potential impurities.
Primary Synthesis Pathway
The synthesis is a straightforward two-step process. However, precise control over reaction conditions is paramount to achieving high yield and purity.[1]
Caption: General synthesis route for this compound.
Common Impurity Formation Pathways
Several impurities can arise from side reactions, incomplete reactions, or degradation. The diagram below illustrates the origins of the most frequently encountered impurities.
Caption: Formation pathways of common process-related impurities.
Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during synthesis, analysis, and purification.
Q1: What are the most common process-related impurities in the synthesis of this compound and how are they formed?
A1: Understanding the impurity profile is the first step toward controlling it. The primary impurities are directly related to the reactants and reaction mechanisms.
Causality: Impurity formation is often a direct consequence of suboptimal reaction control. For instance, the chlorosulfonation step is highly exothermic; poor temperature control can lead to degradation and the formation of isomers.[2] Similarly, the presence of moisture can hydrolyze the highly reactive sulfonyl chloride intermediate.
The table below summarizes the most critical impurities:
| Impurity Name | Structure | Typical Origin and Rationale |
| 2-Methoxybenzoic acid | C₈H₈O₃ | Unreacted Starting Material: Arises from an incomplete chlorosulfonation reaction. This can be due to insufficient reaction time, low temperature, or an inadequate charge of chlorosulfonic acid.[3] |
| 3-(Ethylsulfamoyl)-2-methoxybenzoic acid | C₁₀H₁₃NO₅S | Positional Isomer: The methoxy group is an ortho-, para-director. While the 5-position (para) is sterically and electronically favored, a small amount of sulfonation can occur at the 3-position (ortho), leading to this isomeric impurity. |
| 5-Sulfo-2-methoxybenzoic acid | C₈H₈O₆S | Hydrolysis Product: The intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly sensitive to moisture. If the reaction is not performed under anhydrous conditions or if the workup involves prolonged exposure to water before amidation, hydrolysis will occur, yielding the corresponding sulfonic acid. |
| N,N-diethyl-sulfonamide derivative | C₁₂H₁₇NO₅S | Over-alkylation/Reagent Impurity: Can potentially form if the ethylamine reagent contains significant amounts of diethylamine. |
Q2: I am seeing a persistent unknown peak in my HPLC chromatogram during analysis. What could it be and how do I proceed with identification?
A2: A persistent, unidentified peak is a common challenge that requires a systematic approach to resolve.
Expert Insight: Do not assume the peak is process-related. It could originate from the analytical method itself (e.g., mobile phase degradation, column bleed) or be a leachable from container-closure systems.[4] First, run a blank (diluent) injection to rule out systemic contamination.
Identification Workflow:
-
Review the Process: Consider all raw materials, intermediates, and reagents used. Could it be an impurity from a starting material that has carried through the synthesis?
-
Forced Degradation Studies: Subject the final product to stress conditions (acid, base, oxidation, heat, light). If the unknown peak increases under specific conditions (e.g., basic hydrolysis), it provides clues about its structure and lability.
-
Hyphenated Techniques: The definitive method for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
LC-MS Analysis: Provides the molecular weight of the unknown impurity.
-
LC-MS/MS Analysis: Fragmentation of the parent ion can reveal key structural components, allowing you to piece together the molecule's identity. This is especially powerful for distinguishing isomers, which have the same molecular weight but different fragmentation patterns.[5]
-
Q3: My product yield is low, and the purity is poor. What are the critical process parameters I should investigate?
A3: Low yield and poor purity are often linked. Optimizing key parameters in the two main reaction steps is crucial for success.
Causality and Control:
-
Step 1: Chlorosulfonation
-
Temperature Control (Critical): This reaction is highly exothermic. The temperature should be kept low (e.g., 0-10 °C) during the addition of 2-methoxybenzoic acid to chlorosulfonic acid.[6] Runaway temperatures can cause charring and increase the formation of unwanted isomers and byproducts.
-
Molar Ratio: A significant excess of chlorosulfonic acid (e.g., 5-7 molar equivalents) is typically required to drive the reaction to completion and ensure all the starting material is consumed.[1][6]
-
Reaction Time: Monitor the reaction for completion (e.g., by TLC or HPLC). Insufficient time leads to high levels of unreacted starting material, while excessively long times at elevated temperatures can promote side reactions.
-
-
Step 2: Amidation
-
pH Control during Workup: After the chlorosulfonation, the reaction mixture is typically quenched in ice water. The resulting sulfonyl chloride is then reacted with ethylamine. The pH of the final mixture must be carefully adjusted. Adjusting the pH to be acidic (e.g., pH 3-4) will precipitate the desired carboxylic acid product while keeping highly acidic impurities (like the sulfonic acid hydrolysis product) and basic unreacted ethylamine in the aqueous solution.[2]
-
Purity of Reagents: Ensure the ethylamine used is of high purity and free from significant levels of diethylamine to prevent related impurity formation.
-
Q4: How can I effectively remove the unreacted starting material, 2-methoxybenzoic acid, from my final product?
A4: Removing the starting material is a common purification challenge, best addressed by leveraging the differences in physical properties between it and the final product.
Expert Strategy: The key difference is the presence of the acidic sulfamoyl group on your product, which slightly alters its pKa and solubility profile compared to the starting material. Recrystallization is often the most effective method.[7]
Step-by-Step Recrystallization Approach:
-
Solvent Selection: Screen for a solvent system where the final product has high solubility at elevated temperatures but low solubility at room temperature or below. The starting material should ideally remain more soluble at lower temperatures. Common solvents to screen include isopropanol, ethanol/water mixtures, or acetic acid/water.
-
Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If impurities are colored, you can perform a hot filtration with a small amount of activated carbon. c. Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. d. Once crystals have formed, cool the flask further in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities. f. Dry the purified product under vacuum.
-
Verification: Analyze the purified material by HPLC to confirm the level of the 2-methoxybenzoic acid impurity is within your desired specification.
Analytical and Troubleshooting Protocols
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This protocol provides a robust starting point for the separation and quantification of this compound and its common impurities. Method validation according to ICH guidelines is required for use in a regulated environment.[8]
1. Instrumentation and Materials:
-
HPLC system with UV/PDA detector (e.g., Agilent, Waters).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standards for the main compound and known impurities.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure carboxylic acid and sulfamoyl groups are protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-25 min: 20% to 80% B | A gradient is necessary to elute both the more polar impurities (e.g., hydrolysis product) and the less polar main compound and starting material within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 235 nm | An appropriate wavelength for detecting the aromatic system. A PDA detector can be used to check for peak purity. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
4. Analysis and System Suitability:
-
Inject the diluent (blank), followed by five replicate injections of the standard solution.
-
System Suitability Test (SST): The %RSD for the peak area of the five standard injections should be NMT 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These criteria ensure the system is performing adequately.[8]
-
Inject the sample solution and identify peaks based on their retention times relative to the standards.
Protocol 2: Troubleshooting Workflow for Out-of-Specification (OOS) Impurity Results
When an impurity result exceeds its specified limit, a structured investigation is crucial. This workflow provides a logical path from initial OOS detection to corrective action.
Caption: A systematic workflow for investigating out-of-specification impurity results.
References
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
-
The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. (2026). Available at: [Link]
-
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (2010). Available at: [Link]
-
Wang Yu. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Fine Chemical Intermediates. Available at: [Link]
-
Jakubcova, L., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1138-1154. Available at: [Link]
-
CN111100042 - Preparation method of 2-methoxy-5-sulfamoylbenzoic acid - WIPO Patentscope. (2020). Available at: [Link]
-
2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S - PubChem. Available at: [Link]
-
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | SIELC - SIELC Technologies. (2018). Available at: [Link]
-
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Technical Support Center: A Guide to the Thermal Stability and Melting Point Anomalies of Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the thermal analysis of these compounds. We will move beyond simple procedural lists to explore the physicochemical principles that govern their behavior, helping you troubleshoot experimental anomalies and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts essential for understanding the thermal properties of sulfonamides.
Q1: What are sulfonamides and why is their thermal stability a critical parameter?
Sulfonamides are a class of compounds containing the −S(=O)₂−NR₂ functional group. They form the backbone of many antibacterial drugs and are explored for a wide range of other therapeutic applications.[1] Thermal stability is a crucial parameter in drug development for several reasons:
-
Manufacturing: Processes like drying, milling, and formulation often involve heat, which can induce degradation or unwanted phase changes if the compound's thermal limits are unknown.[2]
-
Storage & Shelf-life: The stability of an active pharmaceutical ingredient (API) over time is directly related to its thermal properties, impacting the drug's efficacy and safety.[3][4]
-
Bioavailability: Different physical forms of a drug, which can be influenced by temperature, may have different solubilities and dissolution rates, directly affecting how the drug is absorbed by the body.[3][5]
Q2: What is polymorphism and how does it cause melting point anomalies in sulfonamides?
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[5][6] These different forms, or polymorphs, are chemically identical but possess distinct physical properties, including melting point, solubility, and stability.[3][5][6]
This phenomenon is a primary cause of melting point anomalies.[1] Different polymorphs will have different melting points because the energy required to break down their unique crystal lattices varies.[2][3] It is not uncommon for a single sulfonamide compound to exhibit multiple melting points corresponding to its different polymorphic forms.[1][7][8] Furthermore, a less stable (metastable) form may melt at a lower temperature and then recrystallize into a more stable form, which then melts at a higher temperature—all in a single experiment.[9]
Q3: Besides polymorphism, what other factors can influence the melting point of a sulfonamide derivative?
Several factors beyond polymorphism can affect the observed melting point:
-
Purity: Impurities disrupt the crystal lattice, typically causing the melting point to decrease and the melting range to broaden.[10][11] This principle is the basis for using melting point as a purity indicator.
-
Molecular Structure: Minor changes in chemical structure can lead to significant changes in intermolecular forces (like hydrogen bonding), affecting the compactness of the crystal lattice and, consequently, the melting point.[7][12]
-
Presence of Solvents (Solvatomorphism): When solvent molecules are incorporated into the crystal structure, it is called a solvate (or a hydrate if the solvent is water).[5][6] The energy required to remove these solvent molecules can present as a thermal event prior to or during melting, complicating the analysis.
-
Experimental Conditions: The heating rate used in an analysis can affect the observed melting temperature. Faster heating rates can lead to an artificially elevated apparent melting point.[13]
Q4: What are the primary analytical techniques used to investigate these properties?
The two most essential techniques for characterizing the thermal properties of sulfonamides are:
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is the gold standard for determining melting points, enthalpy of fusion (the energy required to melt), glass transitions, and detecting polymorphic transitions.[15][16]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[13][14] It is used to determine thermal stability, decomposition temperatures, and to quantify mass loss events like the release of water or solvents from a solvate.[14][16]
Section 2: Troubleshooting Experimental Anomalies
This section is formatted as a troubleshooting guide for common issues encountered during DSC and TGA experiments.
Table 1: Troubleshooting Guide for DSC & TGA Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| DSC: Broad melting peak or melting point lower than literature value. | 1. Impurity: Contaminants disrupt the crystal lattice, lowering the energy required to melt.[10][11]2. Presence of multiple polymorphs: A mixture of crystalline forms will melt over a wider range.3. Sample contains moisture or residual solvent: Volatilization of solvent can overlap with the melting endotherm. | 1. Verify Purity: Use an orthogonal technique like HPLC or LC-MS. For DSC, you can use the van't Hoff equation to estimate purity from the peak shape.[17]2. Purify the Sample: Recrystallize the sample under controlled conditions to favor a single polymorphic form.3. Dry the Sample: Dry the sample under vacuum before analysis. A preliminary TGA run can confirm the presence of volatiles. |
| DSC: Multiple peaks observed for a "pure" compound. | 1. Polymorphic Transitions: The sample may be transitioning from a less stable form to a more stable form before finally melting.[15][18]2. Decomposition: The compound may be decomposing immediately after melting.[15]3. Sample is a Solvate: The first peak could be the loss of solvent, followed by the melting of the desolvated material. | 1. Run a TGA-MS: Couple TGA with mass spectrometry to identify any gases evolved during the thermal events.[19] If no mass is lost during a peak, it is likely a solid-solid transition.2. Visual Observation: Use a hot-stage microscope to visually confirm what is happening during each thermal event (e.g., melting, recrystallization, color change indicating decomposition).[17]3. Vary the Heating Rate: Polymorphic transitions are often kinetically controlled. Changing the heating rate can alter the appearance of the thermogram, confirming the nature of the event. |
| DSC: An exothermic peak (heat release) appears after an endothermic (melting) peak. | Melt Recrystallization: This is a classic sign of an enantiotropic polymorphic system. The initial, less stable form melts (endotherm), and the resulting liquid immediately recrystallizes into a higher-melting, more stable polymorph (exotherm), which then melts at a higher temperature.[9] | Perform a "Heat-Cool-Heat" Experiment: Heat the sample past the first melt, cool it down in a controlled manner to allow recrystallization, and then heat it again. The second heating run should only show the single melting peak of the more stable form, confirming the diagnosis. |
| TGA: Mass loss is observed at temperatures below the melting point. | Desolvation/Dehydration: The sample is likely a solvate or hydrate, and the initial mass loss corresponds to the release of trapped solvent or water molecules.[9] | Quantify the Mass Loss: Calculate the percentage of mass lost and compare it to the theoretical percentage for expected solvates (e.g., a monohydrate).Combine with DSC: Correlate the TGA mass loss step with any endothermic events in the DSC curve in the same temperature range. |
| TGA: Decomposition occurs in multiple, overlapping steps. | Complex Decomposition Pathway: Sulfonamides often decompose through several competing reaction pathways, not a single clean step.[20][21] Initial bond cleavages (C-S or S-N) can lead to thermally stable intermediates that decompose at higher temperatures.[20][22] | Use High-Resolution TGA: Some modern instruments can adjust the heating rate based on the rate of mass loss, providing better separation of overlapping events.[19]Analyze Evolved Gas: Use TGA-MS or TGA-FTIR to identify the gaseous fragments produced at each decomposition stage, which helps in proposing a decomposition mechanism.[20] |
| DSC/TGA: Poor reproducibility between runs. | 1. Sample Heterogeneity: Particle size and packing density can affect heat transfer and gas diffusion.[13]2. Instrumental Factors: Poor calibration, contaminated sample pans, or inconsistent atmospheric flow rates.[23][24][25]3. Sample Preparation: Inconsistent sample mass or improper sealing of pans.[23][26] | 1. Standardize Sample Preparation: Gently grind the sample to a uniform, fine powder. Use a consistent sample mass (e.g., 3-5 mg for DSC, 5-10 mg for TGA).[20]2. Perform Regular Calibrations: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium).[20]3. Control the Atmosphere: Ensure a consistent, pure, and dry purge gas at a controlled flow rate (e.g., 20-50 mL/min).[13][20] |
Section 3: Standard Operating Procedures (SOPs) & Workflows
To ensure reliable and reproducible data, standardized protocols are essential. The following SOPs provide a starting point for a systematic investigation of sulfonamide derivatives.
Workflow for Investigating Melting Point Anomalies
The following diagram outlines a logical workflow for diagnosing and characterizing unexpected thermal behavior in sulfonamide derivatives.
Caption: A systematic workflow for investigating thermal anomalies.
SOP 1: Standard DSC Analysis for Melting Point Determination
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. Ensure the baseline is flat and stable.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sulfonamide derivative into a clean aluminum DSC pan.[26] Non-hermetic pans are suitable unless significant sublimation is expected. Crimp the lid onto the pan. Prepare an empty, sealed pan as a reference.[20]
-
Method Parameters:
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point (Tm) is typically taken as the extrapolated onset temperature or the peak temperature of the endothermic event.[15]
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in J/g.
-
Note any other thermal events, such as solid-solid transitions (polymorphism) or exothermic decomposition.[15]
-
SOP 2: Standard TGA Analysis for Thermal Stability Assessment
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a tared TGA crucible (ceramic or platinum is common).[20] Distribute the sample evenly in a thin layer.
-
Method Parameters:
-
Purge Gas: High-purity Nitrogen at 50 mL/min to maintain an inert atmosphere.[13][20] An oxidative atmosphere (Air or O₂) can be used to study oxidative stability.[28]
-
Temperature Program:
-
-
Equilibrate at 30°C.
-
-
-
Ramp temperature from 30°C to 600°C (or higher, depending on the compound) at a rate of 10°C/min.[20]
-
-
-
-
Data Analysis:
-
Plot the percent mass versus temperature (°C).
-
Determine the onset of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.[16]
-
Quantify the mass loss for each distinct step in the decomposition profile.
-
Section 4: Data Interpretation and Advanced Concepts
Q5: How can co-crystallization be used to modify the thermal properties of a sulfonamide?
Co-crystallization is a technique where a sulfonamide API and a benign co-former molecule are combined in a specific stoichiometric ratio to form a new crystalline solid.[29][30] This can be a powerful tool to overcome undesirable properties of the pure API.[30] By forming new intermolecular interactions, such as hydrogen bonds between the sulfonamide and the co-former, the resulting co-crystal will have unique physical properties.[31][32] This often leads to:
-
A different and distinct melting point compared to the individual components.[30]
-
Improved thermodynamic stability , which can prevent undesirable polymorphic transformations.[29][33]
-
Enhanced solubility and dissolution rates , which can improve bioavailability.[30]
For example, a 1:1 co-crystal of sulfamethazine and salicylic acid was shown to be the stable solid phase from room temperature up to its melting point, demonstrating how co-crystallization can lock the API into a desired, stable form.[33]
Q6: What is a potential thermal decomposition pathway for a simple sulfonamide?
The thermal decomposition of sulfonamides is not a simple process and can involve multiple pathways. A proposed mechanism often starts with the cleavage of the weakest bonds in the molecule, which are typically the C-S and S-N bonds.[20] For a generic arylsulfonamide, a possible pathway under inert conditions could be:
-
Initial Bond Cleavage: The aniline-sulfone bond breaks, releasing aniline or a substituted aniline fragment.[22]
-
SO₂ Release: The remaining fragment loses sulfur dioxide (SO₂). The release of SO₂ can sometimes occur in multiple steps, suggesting the formation of more thermally stable intermediates.[22]
-
Ring Fragmentation: At higher temperatures, the remaining heterocyclic or aromatic fragments decompose, releasing species like CO₂, NO, and NO₂.[22]
The following diagram illustrates this generalized concept.
Caption: A generalized thermal decomposition pathway for sulfonamides.
This is a simplified representation. The exact products and temperatures depend heavily on the specific substituents (Ar and R) and the heating atmosphere.[20] Definitive pathway analysis requires advanced techniques like Pyrolysis-GC-MS.[20]
Section 5: References
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (n.d.). BenchChem.
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The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. (n.d.). PubMed.
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(PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21). ResearchGate.
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Polymorphism in Pharmaceutical Solids. (n.d.). Google Books.
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Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014, January 15). Asian Journal of Chemistry.
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Effect of Polymorphism Formulations. (2025, November 6). Veeprho.
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed.
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Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study. (2020, June 4). ACS Publications.
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Thermal and Kinetic Studies on the Stability of Some Thioureido-Sulfonamide Derivatives. (2006, August 18). AKJournals.
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Troubleshooting | Biomolecular Interactions Facility. (n.d.). The Huck Institutes.
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Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. (n.d.). ResearchGate.
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Sulfa Drugs as Model Cocrystal Formers. (2025, August 6). ResearchGate.
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4 Troubleshooting Common Errors in DSC Experiments. (2024, March 29). betterceramic.
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(PDF) Polymorphism in Sulfonamides. (2025, August 6). ResearchGate.
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Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. (2017, June 14). IntechOpen.
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Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. (n.d.). IUCr.
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Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018, January 15). PubMed.
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COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). (n.d.). Jinan Upwell Test Co.,Ltd.
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC.
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Polymorphism in sulfonamides. (1972). PubMed.
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Role of conformation and energetics in the ability of sulfa drugs to form cocrystals. (n.d.). Western Kentucky University.
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The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. (2023, March 31). Nanalysis.
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What Are The Common Faults Of Thermogravimetric Analyzer(TGA). (n.d.). Jinan Upwell Test Co.,Ltd.
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Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
